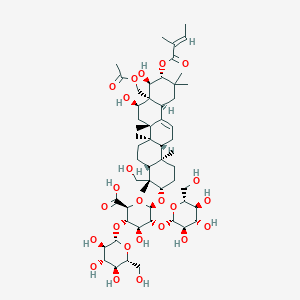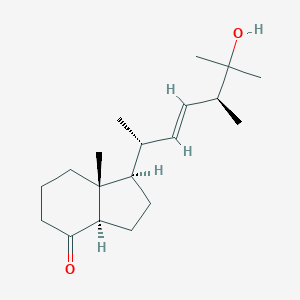
(1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
Descripción general
Descripción
Paricalcitol Impurity 4 is an impurity of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Aplicaciones Científicas De Investigación
Antibacterial Action Against Helicobacter pylori
The compound exhibits selective antibacterial action against Helicobacter pylori, a pathogen linked to gastric cancer. New indene compounds synthesized from vitamin D, including variations of this compound, selectively disrupt lipid constituents of H. pylori, leading to bacteriolysis. This offers a potential avenue for developing treatments against drug-resistant strains of H. pylori (Wanibuchi et al., 2018).
Enzymatic Hydrolysis and Stereochemistry
The compound and its variations have been used in studies focusing on enzymatic hydrolysis. By employing hydrolases of opposite enantiopreference, researchers have been able to prepare both enantiomers of related compounds. This research contributes to our understanding of stereochemistry in organic synthesis (Lo et al., 2004).
Hydrogen Bonding and Crystal Structure
Investigations into the hydrogen bonding and crystal structure of related compounds have provided insights into their molecular behavior. Studies have looked at how these compounds aggregate in solid states and the role of hydrogen bonding in their stability and structure (Davison et al., 2005).
Antimicrobial Properties
The compound's derivatives have shown antimicrobial properties. For example, novel pyrrole chalcone derivatives act as significant antimicrobial agents, indicating the compound's potential for developing new antimicrobial therapies (Hublikar et al., 2019).
Synthesis and Applications in Medicinal Chemistry
The compound's framework has been utilized in the synthesis of various derivatives with potential applications in medicinal chemistry. This includes the synthesis of compounds with antioxidant and antihyperglycemic properties, which are significant in the treatment of diseases like diabetes and in cancer therapy (Kenchappa et al., 2017).
Propiedades
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-16,21H,6-7,10-12H2,1-5H3/b9-8+/t13-,14+,15-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJWXZGUOIMBAV-WXWTUHQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



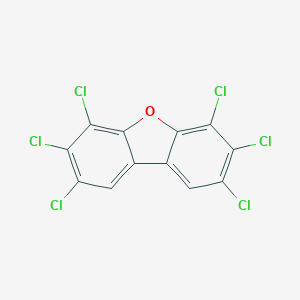
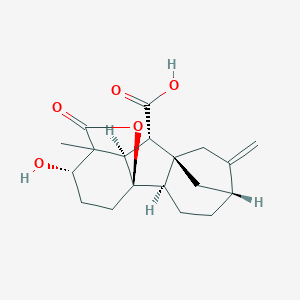
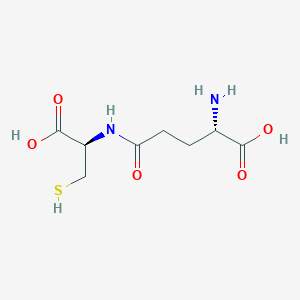
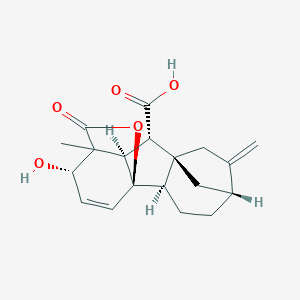
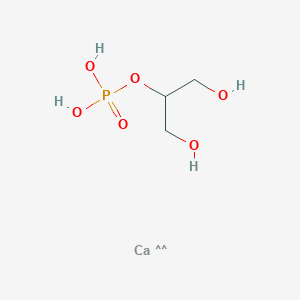
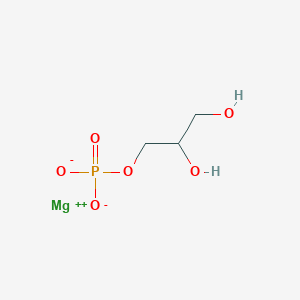
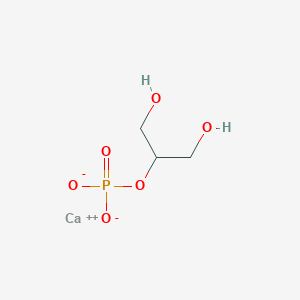
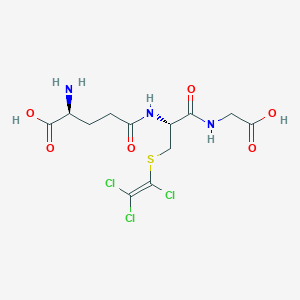
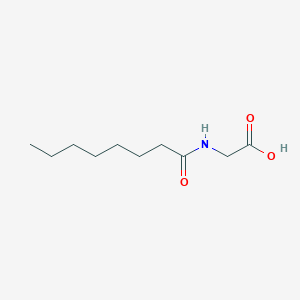
![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)
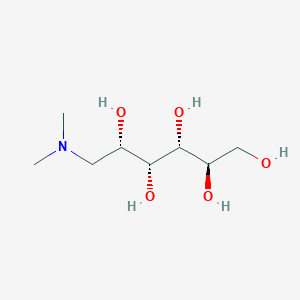
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)
![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)
